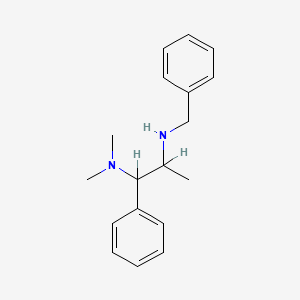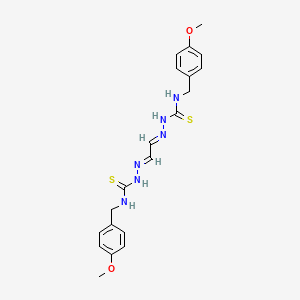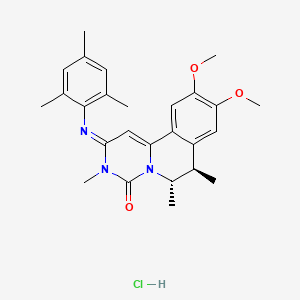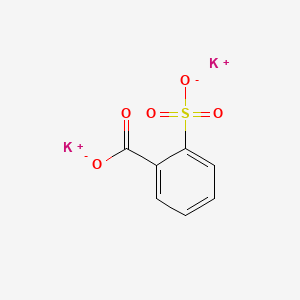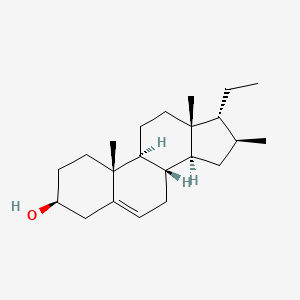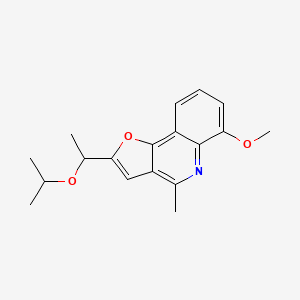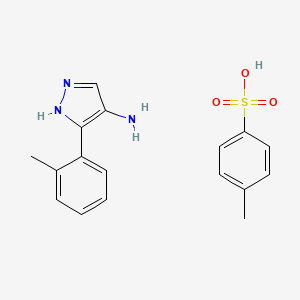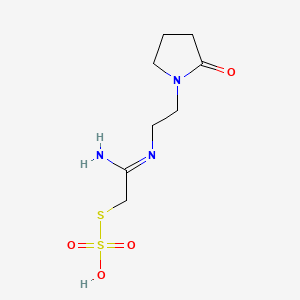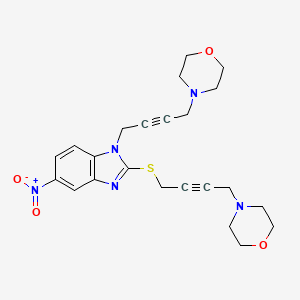
3,6-Dihydro-alpha-(1,1'-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol typically involves multi-step organic reactions. Common starting materials might include biphenyl derivatives and fluorobenzene, which undergo various reactions such as Friedel-Crafts acylation, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the biphenyl moiety.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
類似化合物との比較
Similar Compounds
4-Phenylpyridine: A simpler pyridine derivative with similar structural features.
4-Fluorobiphenyl: Shares the biphenyl and fluorophenyl moieties.
1-(4-Fluorophenyl)-2-(1,1’-biphenyl)-1-ethanol: Another compound with related structural elements.
Uniqueness
What sets 3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol apart is its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities.
特性
CAS番号 |
156732-76-2 |
|---|---|
分子式 |
C26H26FNO |
分子量 |
387.5 g/mol |
IUPAC名 |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C26H26FNO/c27-25-12-10-22(11-13-25)23-14-17-28(18-15-23)19-16-26(29)24-8-6-21(7-9-24)20-4-2-1-3-5-20/h1-14,26,29H,15-19H2 |
InChIキー |
QDUZNIBXRPROII-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(C3=CC=C(C=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




